Adenylation Domain Catalytic Efficiency: ~2,900-Fold Discrimination for PPL over L-Proline by the Lincomycin Adenylation Enzyme LmbC
The lincomycin-dedicated adenylation domain LmbC activates PPL with a Km of 0.28 ± 0.03 mM, kcat of 33 ± 1 min⁻¹, and catalytic efficiency (kcat/Km) of 120 mM⁻¹min⁻¹. In stark contrast, LmbC processes the proteinogenic analog L-proline with a Km of 480 ± 70 mM (over 1,700-fold higher, i.e., far weaker binding), kcat of 20 ± 1 min⁻¹, and kcat/Km of 0.042 mM⁻¹min⁻¹—representing a ~2,857-fold preference for PPL [1]. The orthologous celesticetin adenylation domain CcbC, which activates L-proline with Km 0.36 ± 0.03 mM and kcat/Km 153 mM⁻¹min⁻¹, displays absolutely no detectable activity toward PPL (NA in ATP-[³²P]PPi exchange assay) [1]. Single-residue mutations in LmbC (G308V, A207F) reduce PPL affinity more than 10-fold, confirming evolutionary specialization [1].
| Evidence Dimension | Enzyme catalytic efficiency (kcat/Km) for native substrate vs. alternative amino acid |
|---|---|
| Target Compound Data | LmbC with PPL: Km = 0.28 ± 0.03 mM, kcat = 33 ± 1 min⁻¹, kcat/Km = 120 mM⁻¹min⁻¹ |
| Comparator Or Baseline | LmbC with L-proline: Km = 480 ± 70 mM, kcat = 20 ± 1 min⁻¹, kcat/Km = 0.042 mM⁻¹min⁻¹; CcbC with PPL: no detectable activity; CcbC with L-proline: Km = 0.36 ± 0.03 mM, kcat/Km = 153 mM⁻¹min⁻¹ |
| Quantified Difference | ~2,857-fold catalytic efficiency preference of LmbC for PPL over L-proline; CcbC completely inactive toward PPL; ~3,643-fold difference between LmbC(PPL) and CcbC(PPL) kcat/Km |
| Conditions | ATP-[³²P]PPi exchange assay with heterologously expressed and purified His-tagged LmbC and CcbC adenylation domains; 30-minute linear reaction range confirmed |
Why This Matters
This quantitative enzymatic discrimination data provides the molecular rationale for why PPL cannot be substituted by inexpensive L-proline in any lincomycin biosynthetic, mutasynthetic, or chemoenzymatic production workflow—the downstream condensation machinery requires PPL-activated thioester intermediates that L-proline cannot generate.
- [1] Vobruba S, Kadlcik S, Gazak R, Janata J. Evolution-guided adaptation of an adenylation domain substrate specificity to an unusual amino acid. PLoS ONE, 2017, 12(12), e0189684. Table 1 (LmbC kinetic parameters), Table 2 (CcbC and CcbC mutant Km values), Table 3 (comparative kcat/Km). DOI: 10.1371/journal.pone.0189684. View Source
